molecular formula C10H22O3Si B1266271 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid CAS No. 69171-62-6

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

Cat. No. B1266271
CAS RN: 69171-62-6
M. Wt: 218.36 g/mol
InChI Key: SSKZSPIXTLWDEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid involves multiple steps, including the preparation of enantiomers from L-alanine and the use of tert-butyl and dimethyl groups in peptide synthesis. For example, enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate were prepared from L-alanine, demonstrating the compound's role in synthesizing complex organic molecules (Studer, Hintermann, & Seebach, 1995).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid reveals details about their conformation and bonding. X-ray studies have shown how tert-butyl groups affect the molecular structure, providing insights into the steric and electronic properties of such compounds (Didierjean et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid derivatives highlight their reactivity and potential as intermediates in organic synthesis. For instance, cyclohexa-1,4-dienes with a tert-butyl group at C3 can function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing the versatility of tert-butyl(dimethyl)silyl groups in chemical transformations (Keess & Oestreich, 2017).

Physical Properties Analysis

Analyzing the physical properties of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid and its derivatives is essential for understanding their behavior in different conditions. Studies on related compounds, such as the molecular structure and vibrational, UV, NMR, and NLO analysis of 3,5-di-tert-butyl-4-hydroxy-benzoic acid, provide valuable information on their stability, solubility, and interaction with light and other substances (Mathammal et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid, such as its reactivity towards various chemical groups and conditions, are critical for its applications in synthesis and industry. The study on copper(I) tert-butoxide-promoted 1,4 Csp2-to-O silyl migration exemplifies the intricate reactions that compounds with tert-butyl(dimethyl)silyl groups can undergo, highlighting their potential in organic synthesis (Taguchi et al., 2001).

Scientific Research Applications

Synthesis and Chemistry

  • Chiral Auxiliary Applications : The compound has been used in the synthesis of various chiral molecules, demonstrating its utility as an auxiliary in stereoselective syntheses. For instance, it has been utilized in dipeptide synthesis and the preparation of enantiomerically pure compounds, showing significant effectiveness compared to other chiral auxiliaries (Studer, Hintermann, & Seebach, 1995).

  • Analytical Chemistry Applications : It has been applied in the analysis of amino acids using gas chromatography. Specifically, its derivatives have been analyzed for confirming the structures of amino acid derivatives (Mackenzie, Tenaschuk, & Fortier, 1987).

  • Organic Synthesis : The compound is involved in Barbier-type reactions and substitution reactions, contributing to the formation of various organic products. These reactions have been used to explore unique bond cleavages and syntheses of functionalized molecules (Valiullina et al., 2018).

  • Polymer Science : It plays a role in the synthesis of block copolymers, particularly in the synthesis of poly(dimethyl siloxane)−poly[alkyl (meth)acrylic acid] block copolymers. This demonstrates its relevance in creating materials with controlled molecular weight and specific properties (Lim, Webber, & Johnston, 1999).

Biological Applications

  • Drug Cytotoxicity Enhancement : The tert-butyl dimethyl silyl group has shown a significant role in enhancing drug cytotoxicity against human tumor cells. This indicates its potential application in designing more effective chemotherapeutic agents (Donadel et al., 2005).

  • Catalytic Applications in Organic Synthesis : The compound has been used in catalyzed synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, showing tolerance towards various protecting groups. This highlights its utility in the synthesis of biologically important molecules (Guggilapu et al., 2016).

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKZSPIXTLWDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988881
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid

CAS RN

69171-62-6
Record name Butanoic acid, 4-(((1,1-dimethylethyl)dimethylsilyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069171626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70988881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium (8.0 g, 35.71 mmol) in ethyl acetate (10 mL), was carefully added KHSO4 (5%) to adjust pH to about 1. It was then extracted with ethyl acetate three times and organic extracts washed with brine and dried with anhydrous NaSO4. The organic extracts were concentrated to give the title compound (7.4 g, 95%). [M+H] Calc'd for C10H22O3Si, 219. Found, 219.
Name
4-[tert-butyl(dimethyl)silyl]oxybutanoyloxylithium
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95%

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